(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Overview
Description
“(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2068138-20-3 and Linear Formula: C10H14F6N2O4 . It is also known by other names such as "(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane;Bis(trifluoroacetic acid)" .
Synthesis Analysis
The synthesis of similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, has been reported . They feature modular and easy synthesis as well as high thermal stability, and can be oxidatively activated under mild conditions . A practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo [3.1.1]heptane, as well as difunctionalization reactions leading to functionalized BCHs, has also been described .Molecular Structure Analysis
The molecular structure of “(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is represented by the Linear Formula: C10H14F6N2O4 .Chemical Reactions Analysis
Bicyclo [2.2.0]hexene derivatives have been used in new alkyl transfer reactions as a radical donor . The redox-triggered valence isomerization of a quinoline-derived BCH led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase .Scientific Research Applications
Gas-liquid Chromatography of Bile Acids
Trifluoroacetic acid derivatives, such as those from bile acid methyl esters, have been analyzed using gas-liquid chromatography (GLC), highlighting the utility of trifluoroacetic acid in analytical chemistry for the separation and identification of complex biological molecules. This method demonstrates the importance of derivatives in enhancing the resolution of conformational isomers in biological samples, such as bile acids from various sources, which are crucial for understanding metabolic and physiological processes (Kuksis, 1965).
Organic Light-emitting Diodes (OLEDs) and BODIPY-based Materials
The development of organic semiconductors for OLEDs has seen the application of various organic compounds, indicating a potential research area for novel compounds like (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid). BODIPY-based materials, for instance, are explored for their structural design and synthesis, impacting the performance of OLED devices. This suggests the potential of exploring similar diazabicyclo compounds in electronics and photonics (Squeo & Pasini, 2020).
Synthesis of Heterocyclic Compounds
The synthesis of complex heterocyclic compounds, including those involving diazabicyclo structures, is crucial in developing new materials and pharmaceuticals. A practical synthesis method for certain compounds, reflecting on green chemistry principles, underscores the importance of efficient and environmentally benign approaches in chemical synthesis, which could be relevant for synthesizing and studying compounds like (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane (Gu et al., 2009).
Environmental Impact and Treatment of Fluorinated Compounds
Research on the environmental persistence and treatment of perfluoroalkyl substances provides insight into managing the environmental impact of fluorinated compounds. Understanding the physicochemical properties, distribution, and treatment methods of such substances can inform the handling and study of related fluorinated compounds, including trifluoroacetic acid derivatives (Rayne & Forest, 2009).
Epigenetic Effects of Bisphenol A
The epigenetic perspective on chemicals like bisphenol A (BPA), known for its endocrine-disrupting properties, highlights the significance of studying the molecular and genetic impacts of chemical exposure. This research area might be relevant when considering the biochemical interactions and potential biological impacts of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid), especially in the context of human health and safety (Kundakovic & Champagne, 2011).
Mechanism of Action
The mechanism of action of similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, involves their use as a radical donor in new alkyl transfer reactions . The redox-triggered valence isomerization of a quinoline-derived BCH led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase .
Future Directions
The future directions for research on similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, include the development of new reagents and functional materials . There is also a need for more strategies for their synthesis, in particular approaches that enable the late-stage diversification of the bridgehead substituents .
Properties
IUPAC Name |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGCMZWRDOZTIB-KXSOTYCDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN[C@@H]2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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